2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole
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Overview
Description
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for applications in medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole typically involves the reaction of 2,4-difluorophenylboronic acid with 4-fluorocatechol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-2,2-difluoroacetate
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole stands out due to its unique combination of a benzodioxaborole core with multiple fluorine substitutions. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and materials science highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
365458-32-8 |
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Molecular Formula |
C12H6BF3O2 |
Molecular Weight |
249.98 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4-fluoro-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H6BF3O2/c14-7-4-5-8(10(16)6-7)13-17-11-3-1-2-9(15)12(11)18-13/h1-6H |
InChI Key |
FBNMOGYJGJRGGO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C(=CC=C2)F)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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